molecular formula C19H19N B13048273 (2S)-2-(2-Anthryl)piperidine

(2S)-2-(2-Anthryl)piperidine

Cat. No.: B13048273
M. Wt: 261.4 g/mol
InChI Key: YTCPGUFQMDCBNO-IBGZPJMESA-N
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Description

(2S)-2-(2-Anthryl)piperidine is a chiral compound featuring a piperidine ring substituted with an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Anthryl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and anthracene derivatives.

    Reaction Conditions: The anthracene derivative is reacted with the piperidine under specific conditions, often involving a catalyst and a solvent such as dichloromethane or toluene.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a fluorescent probe due to the anthracene moiety.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:

    Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.

    Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Naphthyl)piperidine: Similar structure but with a naphthalene moiety instead of anthracene.

    (2S)-2-(2-Phenyl)piperidine: Similar structure but with a phenyl moiety instead of anthracene.

Uniqueness

(2S)-2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties and potential biological activities not found in its analogs.

Properties

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

(2S)-2-anthracen-2-ylpiperidine

InChI

InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1

InChI Key

YTCPGUFQMDCBNO-IBGZPJMESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Canonical SMILES

C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

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